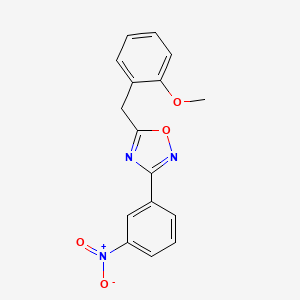
5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. For example, 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. In addition, 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities and pharmacological properties. This compound has been shown to exhibit a wide range of effects on various cellular targets, making it a valuable tool for studying cell signaling, proliferation, and differentiation. In addition, 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is relatively easy to synthesize and has been shown to exhibit low toxicity in vitro and in vivo.
However, there are also some limitations associated with the use of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments. For example, this compound may exhibit different biological activities in different cell types or under different experimental conditions. In addition, the mechanism of action of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for the study of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties or selectivity for specific cellular targets. Another potential direction is the use of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole as a fluorescent probe for the detection of metal ions or other biomolecules. Finally, further studies are needed to elucidate the mechanism of action of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through a multistep process that involves the reaction of 2-nitrobenzaldehyde with o-methoxybenzohydrazide to form a hydrazone intermediate. This intermediate is then cyclized with acetic anhydride and concentrated sulfuric acid to yield the final product.
Scientific Research Applications
5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties. In addition, 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-3-2-5-11(14)10-15-17-16(18-23-15)12-6-4-7-13(9-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVLUBVAZPYTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)

![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)